2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide
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Overview
Description
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide is an organic compound belonging to the class of pyridinones This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a methyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the acetohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted acetohydrazide derivatives.
Scientific Research Applications
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-2-oxo-1,2-dihydropyridin-3-ylboronic acid
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
Comparison: 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide is unique due to its acetohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other pyridinone derivatives
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(1-methyl-6-oxopyridin-3-yl)acetohydrazide |
InChI |
InChI=1S/C8H11N3O2/c1-11-5-6(2-3-8(11)13)4-7(12)10-9/h2-3,5H,4,9H2,1H3,(H,10,12) |
InChI Key |
AMDGZUQKCULHPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)CC(=O)NN |
Origin of Product |
United States |
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